epiboxidine - 188895-96-7

epiboxidine

Catalog Number: EVT-383680
CAS Number: 188895-96-7
Molecular Formula: C10H14N2O.ClH
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epiboxidine is a synthetic compound structurally related to epibatidine, a potent alkaloid found in the skin of the Ecuadorian poison frog Epipedobates tricolor. [] Both compounds are classified as nAChR agonists, meaning they mimic the action of the neurotransmitter acetylcholine at nicotinic acetylcholine receptors (nAChRs). [, ] Epiboxidine has been instrumental in scientific research, particularly in studying the structure and function of nAChRs. [, , , ]

Epibatidine

  • Compound Description: Epibatidine ((±)-exo-2-(6-Chloro-pyridin-3-yl)-7-azabicyclo[2.2.1]heptane) is a potent analgesic alkaloid. [, , , ] It exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. [, ]

Methyl epiboxidine-N-carboxylate

  • Compound Description: This compound (methyl (1R,4S,6S)-6-(3-methylisoxazol-5-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate) serves as a synthetic intermediate in the production of epiboxidine and its analogues. []
  • Relevance: Methyl epiboxidine-N-carboxylate represents a protected form of epiboxidine, featuring a methoxycarbonyl group on the nitrogen atom of the 7-azabicyclo[2.2.1]heptane ring. [] This protecting group allows for further modifications of the molecule before its removal to yield epiboxidine.

C-Aryl, N-(3-methylisoxazol-5-yl)-substituted tricyclic imides

  • Compound Description: This series of compounds arises from the chemical modification of epiboxidine analogues. [] They feature an aryl or heteroaryl group directly attached to the 7-azabicyclo[2.2.1]heptane ring system. []
  • Relevance: These compounds are structurally related to epiboxidine, sharing the 3-methylisoxazol-5-yl substituent and the bicyclic core. [] The introduction of aryl or heteroaryl groups aims to investigate the impact of these modifications on their biological activity and binding affinity to nAChRs.

Bridged dihydroisoxazole derivatives

  • Compound Description: These compounds result from a [3+2] cycloaddition reaction of an epiboxidine analogue with nitrile oxides. [] These derivatives contain a dihydroisoxazole ring system fused to the 7-azabicyclo[2.2.1]heptane core. []
  • Relevance: While maintaining the core structure of epiboxidine, these derivatives explore the effects of introducing a bridged dihydroisoxazole moiety on their biological activity. [] This modification could influence their interactions with target receptors and potentially lead to altered pharmacological profiles.

4,5-Dihydro-3-methylisoxazolyl derivatives

  • Compound Description: These compounds are synthesized via 1,3-dipolar cycloaddition of acetonitrile oxide to various olefins. [] These derivatives are structurally similar to epiboxidine but contain a 4,5-dihydro-3-methylisoxazole ring instead of the 3-methylisoxazole ring. []
  • Relevance: These compounds represent a modified version of epiboxidine with a focus on the isoxazole moiety. [] The research explored how the saturation of the isoxazole ring affects binding affinity to nAChRs, revealing that this modification significantly reduces affinity for α4β2 receptors compared to epiboxidine. []

Anatoxin-a

  • Compound Description: Anatoxin-a is a potent neurotoxin produced by certain cyanobacteria. [] It acts as an agonist at nicotinic acetylcholine receptors. []
  • Relevance: Like epiboxidine, anatoxin-a interacts with nAChRs. [] While structurally distinct, both compounds highlight the diverse range of molecules that can target and modulate nAChR activity.

Tandospirone

  • Compound Description: Tandospirone is an anxiolytic drug that acts as a partial agonist at the serotonin 5-HT1A receptor. [, ]
  • Relevance: While not directly structurally related to epiboxidine, the research explored the synthesis of aryl-substituted tandospirone analogues alongside epiboxidine analogues. [, ] This suggests a potential interest in comparing and contrasting the structure-activity relationships of compounds targeting different neurotransmitter systems.

GTS-21 (3-(2,4-dimethoxybenzylidene)-anabaseine)

  • Compound Description: GTS-21 is a compound known to selectively activate the α7 nicotinic acetylcholine receptor subtype. []
  • Relevance: GTS-21 serves as a pharmacological tool to investigate the role of α7 nAChRs, while epiboxidine exhibits a different selectivity profile for nAChR subtypes. [] Comparing their effects helps elucidate the specific contributions of different nAChR subtypes to physiological and behavioral responses.
Source and Classification

(±)-Epiboxidine is classified as a methylisoxazole analog of epibatidine. It is synthesized from various precursors through multiple chemical reactions, including palladium-catalyzed coupling and cycloaddition processes. The compound's activity is primarily associated with its interaction with nicotinic acetylcholine receptors, specifically the alpha 3 beta 4 and alpha 4 beta 2 subtypes, making it a subject of interest in drug discovery and development.

Synthesis Analysis

The synthesis of (±)-epiboxidine involves several steps that utilize advanced organic chemistry techniques. One notable method includes the palladium-catalyzed coupling of precursors to form the core structure of the compound.

  1. Initial Synthesis: The synthesis begins with the preparation of N-Boc-7-azabicyclo[2.2.1]heptane-2-one, which serves as a key intermediate.
  2. Cycloaddition Reactions: Subsequent reactions involve cycloaddition with nitrile oxides to yield various derivatives, including those with potential biological activity.
  3. Resolution of Enantiomers: The racemic mixture can be resolved into its enantiomers using chiral resolving agents, such as (R)-(+)-2-methyl-2-propanesulfinamide, to evaluate their pharmacological properties separately.

These methods have been refined over time to improve yield and selectivity, allowing for the synthesis of both enantiomers of epiboxidine for further study .

Molecular Structure Analysis

The molecular structure of (±)-epiboxidine can be described as follows:

  • Chemical Formula: C11_{11}H14_{14}N2_{2}O
  • Molecular Weight: Approximately 190.24 g/mol
  • Structural Features:
    • The compound contains a bicyclic framework characteristic of many alkaloids.
    • The methylisoxazole ring contributes to its binding affinity at nicotinic receptors.

The stereochemistry of (±)-epiboxidine has been studied extensively, revealing that both enantiomers exhibit similar binding affinities at various nicotinic receptor subtypes .

Chemical Reactions Analysis

(±)-Epiboxidine participates in several significant chemical reactions:

  1. Binding Affinity Studies: The compound has been tested for its ability to bind to nicotinic receptors, showing varying potency compared to other analogs like epibatidine and ABT 418.
  2. Functional Assays: In vitro assays demonstrate that (±)-epiboxidine acts as an agonist at several nicotinic receptor subtypes, influencing ion flux and neurotransmitter release .
  3. Synthesis of Derivatives: Further reactions include modifications to the methylisoxazole ring or the introduction of substituents to enhance biological activity or selectivity.

These reactions highlight the compound's versatility and potential for further development in therapeutic applications .

Mechanism of Action

The mechanism of action for (±)-epiboxidine primarily involves its interaction with nicotinic acetylcholine receptors:

  • Agonistic Activity: Upon binding to these receptors, (±)-epiboxidine induces conformational changes that facilitate ion channel opening, leading to increased calcium influx into neurons.
  • Neurotransmitter Release: This activity promotes the release of neurotransmitters such as dopamine and norepinephrine, contributing to its analgesic effects.
  • Comparative Potency: While it is less potent than epibatidine, (±)-epiboxidine exhibits favorable safety profiles and reduced toxicity in animal models .
Physical and Chemical Properties Analysis

The physical and chemical properties of (±)-epiboxidine are crucial for understanding its behavior in biological systems:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of crystalline solids.

These properties are essential for optimizing formulations for pharmacological use .

Applications

(±)-Epiboxidine has several potential applications in scientific research and pharmacology:

  1. Pain Management: Due to its antinociceptive properties, it is being explored as an alternative treatment for chronic pain conditions.
  2. Neuropharmacological Research: Its interactions with nicotinic receptors make it a valuable tool for studying neurodegenerative diseases and cognitive disorders.
  3. Drug Development: Ongoing research aims to develop more selective analogs based on the structure of (±)-epiboxidine for therapeutic use.
Introduction to (±)-Epiboxidine

Historical Discovery and Development of Epibatidine Derivatives

(±)-Epiboxidine emerged as a direct consequence of intensive pharmacological efforts to modify the natural alkaloid epibatidine (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane), isolated in 1974 and structurally characterized in 1992 from the skin of the Ecuadorian poison frog Epipedobates tricolor [3] [5]. Epibatidine exhibited extraordinary analgesic potency—100-200 times greater than morphine—mediated exclusively through nicotinic acetylcholine receptors rather than opioid pathways [3]. However, its therapeutic potential was severely limited by high toxicity, narrow therapeutic window, and non-selective activation of multiple nicotinic receptor subtypes leading to adverse effects like hypertension, seizures, and neuromuscular paralysis [3] [8].

This toxicity profile catalyzed synthetic campaigns to develop safer analogs. Building on the observation that replacing nicotine’s pyridinyl ring with a methylisoxazolyl ring (as in the anxiolytic/cognitive enhancer ABT-418) improved selectivity, Badio and colleagues synthesized (±)-epiboxidine (exo-2-(3-methyl-5-isoxazolyl)-7-azabicyclo[2.2.1]heptane) in the mid-1990s [1]. This compound represented a strategic bioisosteric replacement of epibatidine’s chloropyridinyl moiety with a 3-methylisoxazole ring [1] [8]. Initial pharmacological evaluation revealed epiboxidine retained significant nicotinic activity but with markedly reduced toxicity compared to its progenitor, positioning it as a critical tool for probing nicotinic receptor pharmacology and a potential scaffold for therapeutic development [1].

Table 1: Key Events in the Development of Epiboxidine

YearEventSignificance
1974Isolation of epibatidine from Epipedobates tricolor by Daly and MyersDiscovery of potent non-opioid analgesic acting via nAChRs
1992Structural elucidation of epibatidineEnabled synthetic efforts and analog design [3]
1994Characterization of epibatidine's nAChR activity and toxicityHighlighted need for less toxic analogs [1]
Mid-1990sSynthesis and characterization of (±)-Epiboxidine by Badio et al.First isoxazole-based epibatidine analog with improved safety profile [1]
1997Detailed comparative pharmacology of epiboxidine vs. epibatidineConfirmed retained nAChR affinity with reduced side effect potential [1]

Structural Relationship Between Epibatidine and Epiboxidine

(±)-Epiboxidine shares the core 7-azabicyclo[2.2.1]heptane (norbornane) bridge structure of epibatidine, which constrains the molecule’s geometry and positions the nitrogen atom optimally for receptor interaction. The defining structural modification is the replacement of epibatidine’s 2-chloropyrid-6-yl ring with a 3-methylisoxazol-5-yl heterocycle [1] [8]. This substitution constitutes a classical bioisosteric strategy, exchanging one nitrogen-containing heterocycle (pyridine) for another (isoxazole) while introducing a methyl group at the 3-position of the isoxazole. The isoxazole ring maintains hydrogen-bonding capability via its oxygen and nitrogen atoms, though with distinct electronic distribution compared to the chloropyridine [8] [9].

This seemingly minor alteration profoundly impacts molecular recognition at nicotinic receptors. X-ray crystallography and molecular modeling studies indicate that epiboxidine’s isoxazole ring occupies a similar spatial region as epibatidine’s pyridine but engages in different interactions within the receptor’s ligand-binding domain. The methyl group introduces steric and hydrophobic elements absent in the parent compound [1] [5]. Crucially, the absence of chlorine removes a key halogen-bonding interaction postulated to contribute to epibatidine’s ultra-high affinity across multiple receptor subtypes. Consequently, while epiboxidine preserves the critical interatomic distance between the norbornane nitrogen (protonated at physiological pH) and the heterocyclic nitrogen—a feature integral to nicotinic pharmacophores—its overall electronic and steric profile diverges significantly, leading to altered receptor subtype selectivity [5] [8] [9].

Table 2: Structural Comparison of Epibatidine and Epiboxidine

Structural FeatureEpibatidine(±)-EpiboxidineConsequence
Core Structure7-Azabicyclo[2.2.1]heptane (exo conformation)IdenticalMaintains critical protonable nitrogen and geometric constraints
Heterocyclic Ring6-Chloro-3-pyridinyl3-Methyl-5-isoxazolylBioisosteric replacement; Alters electronic profile, H-bonding, and sterics
Key Heteroatom PositionPyridine nitrogen at meta-positionIsoxazole nitrogen ortho to linkageChanges orientation/dipole within binding pocket
Substituent on HeterocycleChlorine at ortho position (strong electron-withdrawing)Methyl group at isoxazole 3-position (electron-donating)Reduces affinity for neuromuscular receptors; Modulates subtype selectivity [1]
Distance (N-bridge to N-hetero)~5.8 ÅSimilar (~5.6-5.9 Å estimated)Preserves essential pharmacophore distance for nAChR interaction

Significance in Nicotinic Acetylcholine Receptor (nAChR) Research

(±)-Epiboxidine holds considerable importance as a pharmacological probe for dissecting the complexity of neuronal nicotinic acetylcholine receptors (nAChRs). nAChRs are pentameric ligand-gated ion channels composed of various combinations of α (α2-α10) and β (β2-β4) subunits, with α4β2 and α7 being the predominant subtypes in the mammalian brain, and α3β4 dominating autonomic ganglia. These subtypes exhibit distinct ligand affinity profiles, ionic permeability, desensitization kinetics, and physiological roles [1] [6] [7]. Epibatidine binds with sub-nanomolar affinity (Ki ~40 pM for α4β2) to almost all heteromeric neuronal nAChR subtypes, making it a potent but non-selective tool [1] [3] [6].

Epiboxidine provided a breakthrough in selectivity. Binding and functional studies demonstrated that replacing the chloropyridine with the methylisoxazole drastically reduced activity at neuromuscular (α1β1γδ) and α7 nAChRs, while preserving relatively high affinity and agonist efficacy at ganglionic α3β4 and neuronal α4β2 subtypes [1]. Specifically, epiboxidine exhibited a binding affinity (Ki) of approximately 0.2 nM for α4β2 receptors in rat brain membranes, roughly 10-fold lower than epibatidine but still highly potent [1] [8]. Crucially, its potency at ganglionic-type receptors (e.g., in PC12 cells) was nearly equivalent to epibatidine, whereas its potency at neuromuscular receptors (e.g., in TE671 cells) was drastically reduced [1]. This selective profile made epiboxidine instrumental in several key areas:

  • Validating Receptor Subtype Roles: Its selectivity helped attribute specific physiological effects to ganglionic (α3β4-containing) versus neuromuscular nAChRs. For example, its reduced neuromuscular blocking activity correlated with lower toxicity [1].
  • Probing Pharmacophore Requirements: The retained high affinity of epiboxidine despite significant structural change challenged simplistic nicotinic pharmacophore models and highlighted the tolerance for diverse heterocycles in certain receptor subtypes, provided core distance and basicity requirements were met [5] [8] [9].
  • Templating Further Analog Design: Epiboxidine became a foundational structure for developing novel ligands with improved subtype specificity. Subsequent modifications to its isoxazole ring or the norbornane bridge yielded compounds with refined selectivity profiles (e.g., for α4β2 over α3β4) or even unique profiles like the α4β2/α7 dual affinity seen in some dimethylammonium derivatives [4] [8].
  • Understanding Accessory Subunit Influence: Research using epiboxidine analogs contributed to elucidating how accessory subunits (e.g., α5, β3) incorporated into nAChR pentamers influence agonist sensitivity and functional outcomes, impacting receptor activation dynamics and downstream signaling [7].

Table 3: Binding Affinity (Ki, nM) and Functional Selectivity of Epibatidine vs. Epiboxidine at Key nAChR Subtypes

nAChR SubtypeLocation/FunctionEpibatidine Ki (nM) or EC50(±)-Epiboxidine Ki (nM) or EC50Selectivity Consequence
α4β2* (High Affinity)Predominant brain receptor; Analgesia~0.04 nM (Ki, rat cortex) [1]~0.20 nM (Ki, rat cortex) [1]Retains high potency but slightly reduced vs. epibatidine
α3β4* (Ganglionic)Autonomic ganglia, PC12 cells~0.05 nM (EC50, PC12) [1]~0.08 nM (EC50, PC12) [1]Near-equivalent agonist potency; Explains some retained effects
α7Brain, hippocampus; Ca2+ permeability~20 nM (Ki) [3]>10,000 nM (Ki) [1]Dramatic loss of affinity; Reduces α7-mediated effects
α1β1γδ (Muscle)Neuromuscular junction~0.001-0.01 µM (EC50) [1]>10 µM (EC50) [1]Profound loss of potency; Significantly reduces toxicity risk

*Note: Ki values are from radioligand competition binding assays ([3H]Nicotine or [3H]Cytisine often used for α4β2; [125I]Epibatidine itself later used broadly). EC50 values are from functional assays (e.g., ion flux, electrophysiology).

Properties

CAS Number

188895-96-7

Product Name

(+-)-Epiboxidine

IUPAC Name

5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole

Molecular Formula

C10H14N2O.ClH

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8-,9+/m0/s1

InChI Key

GEEFPQBPVBFCSD-XHNCKOQMSA-N

SMILES

CC1=NOC(=C1)C2CC3CCC2N3

Synonyms

epiboxidine
exo-2-(3-methyl-5-isoxazolyl)-7-azbicyclo(2.2.1)heptane

Canonical SMILES

CC1=NOC(=C1)C2CC3CCC2N3

Isomeric SMILES

CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.